Kahweofuran - 26693-24-3

Kahweofuran

Catalog Number: EVT-296206
CAS Number: 26693-24-3
Molecular Formula: C7H8OS
Molecular Weight: 140.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kahweofuran belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. Kahweofuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, kahweofuran is primarily located in the cytoplasm. Outside of the human body, kahweofuran can be found in coffee and coffee products. This makes kahweofuran a potential biomarker for the consumption of this food product.

3,4-Dihalofurans

  • Compound Description: 3,4-Dihalofurans serve as starting materials in the synthesis of kahweofuran. They are reacted to form furyllithium compounds, which are further modified to eventually yield kahweofuran. []
  • Relevance: These compounds are structurally related to kahweofuran, sharing the furan ring system. They represent key intermediates in one of the synthetic routes used to prepare kahweofuran. []

3-Halogen-4-(2-halogenoethyl)furans

  • Compound Description: Synthesized from 3,4-dihalofurans, these compounds are further modified at the halogen substituents to introduce a sulfur atom, ultimately leading to the formation of the thiophene ring in kahweofuran. []
  • Relevance: These compounds represent intermediates in the synthetic pathway to kahweofuran and are structurally significant as they contain both the furan ring and the precursor to the thiophene ring found in kahweofuran. []

3-Lithio-4-(2-halogenoethyl)furans

  • Compound Description: These highly reactive intermediates are generated from the corresponding 3-halogen-4-(2-halogenoethyl)furans by lithium-halogen exchange. They are crucial for introducing the sulfur atom that forms part of the thiophene ring in kahweofuran. []
  • Relevance: These lithium-containing compounds are transient intermediates directly involved in the formation of the thiophene ring system present in kahweofuran. []

2,3-Dihydrothieno[2,3-c]furans

  • Compound Description: This group of compounds represents a class of molecules containing the core structural framework of kahweofuran – the fused thiophene and furan rings. Various alkyl-substituted derivatives of 2,3-dihydrothieno[2,3-c]furan have been synthesized and studied. []
  • Relevance: These compounds are the direct precursors to kahweofuran and its derivatives. The presence of various alkyl substituents allows for the exploration of structure-activity relationships related to the sensory properties of kahweofuran. []

2,3-Dihydro-6-methylthieno[2,3-c]furan (Kahweofuran)

  • Compound Description: Kahweofuran is a bicyclic compound consisting of a fused thiophene and furan ring system, with a methyl substituent at the 6-position. It is identified as a key aroma component in roasted coffee. [, , , , , , , , ]
  • Relevance: This is the target compound of interest. Studies focus on its synthesis, aroma properties, and role in the overall flavor profile of roasted coffee. [, , , , , , , , ]

Alkyl-substituted 2,3-Dihydrothieno[2,3-c]furans

  • Compound Description: These are structural analogs of kahweofuran, featuring various alkyl substituents on the core ring system. Their synthesis and aroma profiles are investigated to understand the impact of structural modifications on the sensory properties of kahweofuran. []
  • Relevance: By comparing the aroma profiles of these derivatives to kahweofuran, researchers gain insight into the structure-odor relationship of this class of compounds and their contribution to the overall aroma of coffee. []

4-Formyl-2,3-dihydrothieno[2,3-c]furan

  • Compound Description: This kahweofuran derivative bears a formyl group (-CHO) at the 4-position of the fused ring system. It serves as a synthetic intermediate for further modifications of the kahweofuran structure. []
  • Relevance: This compound showcases the possibility of introducing functional groups onto the kahweofuran scaffold, allowing for the synthesis of a wider range of analogs for aroma studies and potential applications in flavor and fragrance chemistry. []

4-Methoxycarbonyl-2,3-dihydrothieno[2,3-c]furan

  • Compound Description: This derivative of kahweofuran carries a methoxycarbonyl group (-COOCH3) at the 4-position. Similar to the 4-formyl derivative, it provides a platform for further structural diversification of the kahweofuran core. []
  • Relevance: The presence of the methoxycarbonyl group introduces additional possibilities for modifying the electronic and steric properties of the kahweofuran framework, potentially leading to novel aroma compounds. []

α-Methylcinnamaldehyde

  • Compound Description: This compound is a key starting material in the Stobbe condensation reaction used to synthesize kahweofuran. It reacts with dimethyl succinate to form an acyclic precursor that is then cyclized to generate the kahweofuran structure. []
  • Relevance: α-Methylcinnamaldehyde provides the carbon framework for both the thiophene and furan rings present in kahweofuran, highlighting the strategic bond formations required for its synthesis. []

Dimethyl Succinate

  • Compound Description: As a reactant in the Stobbe condensation with α-methylcinnamaldehyde, dimethyl succinate contributes to the carbon skeleton of kahweofuran. []
  • Relevance: Dimethyl succinate plays a crucial role in constructing the acyclic precursor that eventually undergoes cyclization to form the bicyclic structure of kahweofuran. []
Overview

Kahweofuran is a naturally occurring compound predominantly found in coffee and is responsible for contributing to the aroma and flavor profile of roasted coffee beans. It belongs to the class of compounds known as furans, which are characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. Kahweofuran has garnered attention not only for its sensory properties but also for its potential health benefits, including antioxidant and anti-inflammatory effects.

Source and Classification

Kahweofuran is primarily sourced from coffee beans, particularly during the roasting process, where it is formed as a Maillard reaction product. The compound's classification falls under the category of volatile organic compounds, which are significant in food chemistry due to their roles in flavor and aroma. Kahweofuran can be classified further as a furan derivative, specifically a 2-(3-oxoalkyl)furan, indicating its structural relationship with other furan-based compounds.

Synthesis Analysis

The synthesis of Kahweofuran has been explored through various methodologies. One notable approach involves the conjugate addition of 2-substituted furans to α,β-unsaturated carbonyl compounds. This method allows for the rapid synthesis of Kahweofuran and its derivatives while maintaining high yields.

Technical Details

  1. Conjugate Addition: This method utilizes 2-substituted furans that react with α,β-unsaturated carbonyls to form key intermediates.
  2. Silver-Catalyzed Cyclization: Another synthesis route involves a silver-catalyzed cyclization process, which has shown promise in producing furan-containing fragrance compounds efficiently .
  3. Infrared and Mass Spectrometry Analysis: The characterization of synthesized Kahweofuran often employs infrared spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Molecular Structure Analysis

Kahweofuran has a distinct molecular structure characterized by its furan ring. The molecular formula is C₈H₈O₂, with a molecular weight of approximately 152.15 g/mol. The structure includes:

  • A five-membered furan ring.
  • A ketone functional group contributing to its reactivity and stability.
  • The presence of substituents that influence its aroma profile.

Structural Data

  • Molecular Formula: C₈H₈O₂
  • Molecular Weight: 152.15 g/mol
  • Structural Representation:
C8H8O2 Furan ring with substituents \text{C}_8\text{H}_8\text{O}_2\quad \text{ Furan ring with substituents }
Chemical Reactions Analysis

Kahweofuran participates in several chemical reactions that enhance its utility in flavor chemistry:

  1. Formation via Maillard Reaction: During coffee roasting, Kahweofuran is generated through complex Maillard reactions involving amino acids and reducing sugars.
  2. Reactivity with Nucleophiles: The carbonyl group in Kahweofuran can undergo nucleophilic addition reactions, making it versatile for further chemical modifications.

Technical Details

The synthesis methods often focus on optimizing conditions such as temperature and catalyst choice to maximize yield and selectivity towards Kahweofuran.

Mechanism of Action

The mechanism by which Kahweofuran exerts its effects, particularly in sensory perception, involves several processes:

Data on Mechanism

Research indicates that the specific structural features of Kahweofuran enhance its volatility and reactivity with sensory receptors, making it a key component in coffee aroma.

Physical and Chemical Properties Analysis

Kahweofuran exhibits several notable physical and chemical properties:

  • Physical State: Typically found as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 180 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.

Relevant Data or Analyses

Studies have shown that variations in roasting conditions can significantly affect the concentration of Kahweofuran in coffee, impacting both flavor intensity and aromatic profile .

Applications

Kahweofuran has several scientific uses:

  1. Flavoring Agent: Widely used in the food industry as a flavoring agent due to its pleasant aroma.
  2. Research on Health Benefits: Investigated for potential health benefits such as antioxidant properties and effects on inflammation.
  3. Fragrance Industry: Employed in the formulation of perfumes and scented products due to its unique olfactory characteristics.
Historical Context & Discovery of Kahweofuran

Early Identification in Coffee Aroma Profiling

The quest to decode coffee's complex aroma profile led to the isolation and identification of kahweofuran in the mid-20th century. This pivotal discovery occurred when flavor chemists employed gas chromatography-mass spectrometry (GC-MS) techniques to analyze volatile compounds in roasted coffee. Kahweofuran emerged as one of several organosulfur compounds contributing to coffee's signature olfactory characteristics, distinguished by its low sensory threshold and potent organoleptic impact. Researchers noted its presence was particularly pronounced in Arabica coffee varieties compared to Robusta, suggesting a relationship between coffee species and furanoid compound formation during roasting. Sensory evaluations consistently identified kahweofuran as imparting roasted, sulfurous notes that defined the quintessential coffee character, especially in dark-roasted beans where Maillard reactions reach advanced stages [3] [7] [9].

Table 1: Key Aroma Descriptors Associated with Kahweofuran

Descriptor CategorySpecific TermsConcentration in Coffee
Primary Odor CharacterRoasted, Smoky0.01% in propylene glycol
Secondary NotesSulfurous, EarthyTrace amounts (ppb range)
Sensory ImpactHigh-intensity aroma compoundDetection threshold <1ppb

Role of Firmenich Chemists in Structural Elucidation

The structural determination of kahweofuran represents a landmark achievement in flavor chemistry, spearheaded by researchers at the Swiss fragrance and flavor company Firmenich. Through systematic fractionation of coffee aroma extracts followed by advanced spectroscopic analysis (including early NMR and IR techniques), these chemists successfully deciphered kahweofuran's unique bicyclic thienofuran structure. They established its chemical identity as 2,3-dihydro-6-methylthieno[2,3-c]furan – a previously unknown heterocyclic system. This discovery was particularly challenging due to the compound's thermal instability and low concentration in complex coffee matrices. Firmenich's research further revealed kahweofuran's formation pathway during coffee roasting, involving precursor interactions between sugars, amino acids, and sulfur-containing compounds at temperatures exceeding 200°C. Their work laid the foundation for synthetic approaches to this potent aroma molecule [2] [8].

Nomenclature Origins: Linguistic and Cultural Influences

The name "kahweofuran" reflects a fascinating interplay between chemical classification and cultural etymology. The prefix "kahweo-" derives from "Coffea arabica" (coffee) in taxonomic nomenclature, while "-furan" denotes its core five-membered oxygen-containing heterocycle. This naming convention honors the compound's natural origin while precisely describing its molecular architecture. The designation also subtly acknowledges coffee's historical journey through language; "kahwe" traces back to the Arabic "qahwa," reflecting coffee's cultural transmission from the Middle East to Europe. Such nomenclature bridges chemistry and cultural history, embedding within a chemical name the story of coffee's global voyage. This naming approach follows traditions in flavor chemistry where novel compounds are often named after their source material (e.g., the coffee diterpene kahweol), creating immediate conceptual associations between molecular structure and sensory experience [3] [4].

Table 2: Key Milestones in Kahweofuran Research

YearResearch MilestoneSignificance
Mid-20th CenturyInitial Isolation from CoffeeFirst identification as a key aroma contributor
1998Synthetic Route Development (Brenna et al.)Enabled analytical standard production
2006Improved Synthesis (Li et al.)Rapid synthetic route to derivatives
2020sAroma Profile Studies (GC-MS/Olfactometry)Confirmed sensory impact at trace levels

Properties

CAS Number

26693-24-3

Product Name

Kahweofuran

IUPAC Name

6-methyl-2,3-dihydrothieno[2,3-c]furan

Molecular Formula

C7H8OS

Molecular Weight

140.2 g/mol

InChI

InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3

InChI Key

WQOKVCDOEDFSAJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CO1)CCS2

Canonical SMILES

CC1=C2C(=CO1)CCS2

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